molecular formula C10H16N2O B11924461 1-(6-Isopropoxypyridin-3-yl)-N-methylmethanamine CAS No. 1076197-58-4

1-(6-Isopropoxypyridin-3-yl)-N-methylmethanamine

Cat. No.: B11924461
CAS No.: 1076197-58-4
M. Wt: 180.25 g/mol
InChI Key: ZPAIUYNNWHLOBP-UHFFFAOYSA-N
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Description

1-(6-Isopropoxypyridin-3-yl)-N-methylmethanamine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an isopropoxy group attached to the pyridine ring and a methylmethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Isopropoxypyridin-3-yl)-N-methylmethanamine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group on the pyridine ring is replaced by the isopropoxy group.

    Attachment of the Methylmethanamine Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Isopropoxypyridin-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

1-(6-Isopropoxypyridin-3-yl)-N-methylmethanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of new materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(6-Isopropoxypyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to the active site of an enzyme, blocking its activity, or it may interact with a receptor, modulating its signaling pathway.

Comparison with Similar Compounds

    1-(6-Methoxypyridin-3-yl)-N-methylmethanamine: Similar structure but with a methoxy group instead of an isopropoxy group.

    1-(6-Ethoxypyridin-3-yl)-N-methylmethanamine: Similar structure but with an ethoxy group instead of an isopropoxy group.

    1-(6-Propoxypyridin-3-yl)-N-methylmethanamine: Similar structure but with a propoxy group instead of an isopropoxy group.

Uniqueness: 1-(6-Isopropoxypyridin-3-yl)-N-methylmethanamine is unique due to the presence of the isopropoxy group, which may confer specific steric and electronic properties that influence its reactivity and interactions with biological targets. This uniqueness can make it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

1076197-58-4

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

N-methyl-1-(6-propan-2-yloxypyridin-3-yl)methanamine

InChI

InChI=1S/C10H16N2O/c1-8(2)13-10-5-4-9(6-11-3)7-12-10/h4-5,7-8,11H,6H2,1-3H3

InChI Key

ZPAIUYNNWHLOBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=C(C=C1)CNC

Origin of Product

United States

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